1,2-Bis-(2-isocyanoethoxy)-ethane
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Overview
Description
1,2-Bis-(2-isocyanoethoxy)-ethane: is an organic compound characterized by the presence of two isocyano groups attached to an ethoxyethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(2-isocyanoethoxy)-ethane typically involves the reaction of ethylene glycol with chloroethyl isocyanate. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylene glycol reacts with chloroethyl isocyanate in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(2-isocyanoethoxy)-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano groups to amines.
Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2-Bis-(2-isocyanoethoxy)-ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Bis-(2-isocyanoethoxy)-ethane involves its interaction with various molecular targets. The isocyano groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanatoethyl methacrylate
- 1,2-Bis-(2-isocyanatoethyl)bicyclo[2.2.2]octane
- 1,2-Bis-(2-isocyanatoethyl) (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate
Uniqueness
1,2-Bis-(2-isocyanoethoxy)-ethane is unique due to its specific structural features and reactivity. The presence of two isocyano groups attached to an ethoxyethane backbone provides distinct chemical properties that are not observed in similar compounds. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1-isocyano-2-[2-(2-isocyanoethoxy)ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSXUJMUANLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCOCCOCC[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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